N1-(2-methoxybenzyl)-N2-(2-methyl-4-nitrophenyl)oxalamide
Description
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-N'-(2-methyl-4-nitrophenyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O5/c1-11-9-13(20(23)24)7-8-14(11)19-17(22)16(21)18-10-12-5-3-4-6-15(12)25-2/h3-9H,10H2,1-2H3,(H,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIAFGSJAVGUHFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C(=O)NCC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-methoxybenzyl)-N2-(2-methyl-4-nitrophenyl)oxalamide typically involves the reaction of 2-methoxybenzylamine with 2-methyl-4-nitroaniline in the presence of oxalyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired oxalamide compound. The reaction conditions often include:
Solvent: Anhydrous dichloromethane or tetrahydrofuran
Temperature: 0°C to room temperature
Catalyst: Triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N1-(2-methoxybenzyl)-N2-(2-methyl-4-nitrophenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination.
Major Products Formed
Oxidation: Formation of 2-methoxybenzaldehyde or 2-methoxybenzoic acid.
Reduction: Formation of 2-methyl-4-aminophenyl derivative.
Substitution: Formation of nitro or halogen-substituted derivatives on the aromatic rings.
Scientific Research Applications
N1-(2-methoxybenzyl)-N2-(2-methyl-4-nitrophenyl)oxalamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N1-(2-methoxybenzyl)-N2-(2-methyl-4-nitrophenyl)oxalamide involves its interaction with specific molecular targets. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Influencing the expression of genes related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
Oxalamides are modular scaffolds where substituent variations significantly alter their properties. Below is a comparative analysis of structurally related compounds:
Key Findings
Substituent Impact on Activity: Antiviral Activity: Compounds like 13 () demonstrate that bulky heterocyclic substituents (e.g., thiazolyl-acetylpiperidin) enhance antiviral efficacy by targeting viral entry mechanisms . Flavoring Agents: S336 and analogs () rely on methoxy and pyridyl groups for umami taste modulation, with high safety margins due to efficient metabolic pathways (hydrolysis and oxidation) .
Synthetic Yields :
- Yields for oxalamides vary widely (23–64%), influenced by steric hindrance and purification challenges. The nitro group in the target compound may reduce synthetic efficiency due to reactivity or purification difficulties .
Safety Profiles: Methoxy-substituted oxalamides (e.g., S336) exhibit high NOEL values (100 mg/kg/day) due to rapid metabolism and low bioaccumulation . Nitro groups, as in the target compound, are metabolically labile and may generate reactive intermediates, necessitating specific toxicological evaluation .
Biological Activity
N1-(2-methoxybenzyl)-N2-(2-methyl-4-nitrophenyl)oxalamide is a synthetic compound with potential biological activity. This article delves into its synthesis, biological mechanisms, and research findings, supported by data tables and case studies.
- Molecular Formula: C17H17N3O5
- Molecular Weight: 343.33 g/mol
- CAS Number: 941963-98-0
| Property | Value |
|---|---|
| Molecular Weight | 343.33 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Synthesis
The synthesis of this compound typically involves the reaction of 2-methoxybenzylamine with 2-methyl-4-nitroaniline in the presence of oxalyl chloride. The key reaction conditions include:
- Solvent: Anhydrous dichloromethane or tetrahydrofuran
- Temperature: 0°C to room temperature
- Catalyst: Triethylamine or pyridine
This synthetic route is crucial for producing the compound with high purity and yield, making it suitable for biological studies .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Interaction: The compound may inhibit or modulate the activity of specific enzymes involved in metabolic pathways.
- Receptor Binding: It may bind to cellular receptors, altering signal transduction pathways.
- Gene Expression Modulation: The compound could influence the expression of genes related to inflammation, cell proliferation, and apoptosis.
These interactions suggest a multifaceted approach to its biological effects, particularly in therapeutic contexts .
Anticancer Properties
Research has indicated that this compound exhibits potential anticancer activity. In vitro studies demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The compound's mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases.
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent. Studies have reported that it can reduce the production of pro-inflammatory cytokines in cell cultures, suggesting its potential utility in treating inflammatory diseases .
Case Studies
Case Study 1: Anticancer Activity in Breast Cancer Cells
A study investigated the effects of this compound on MCF-7 breast cancer cells. The results showed a significant reduction in cell viability at concentrations above 10 μM after 48 hours of treatment. Flow cytometry analysis revealed an increase in apoptotic cells, indicating that the compound effectively induces programmed cell death.
Case Study 2: Inhibition of Inflammatory Cytokines
Another study focused on the anti-inflammatory properties of this compound using LPS-stimulated macrophages. Treatment with this compound resulted in a marked decrease in TNF-alpha and IL-6 levels, highlighting its potential as a therapeutic agent for inflammatory conditions .
Comparison with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Key Differences |
|---|---|
| N1-(2-methoxybenzyl)-N2-(4-nitrophenyl)oxalamide | Different nitro group position affects reactivity |
| N1-(3-methoxybenzyl)-N2-(2-methyl-4-nitrophenyl)oxalamide | Variation in methoxy position alters activity |
The presence and position of functional groups significantly influence the chemical reactivity and biological activity of these compounds.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N1-(2-methoxybenzyl)-N2-(2-methyl-4-nitrophenyl)oxalamide, and how can reaction conditions be controlled to maximize yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with coupling of 2-methoxybenzylamine and 2-methyl-4-nitrophenylamine derivatives via oxalyl chloride intermediates. Key steps include:
- Amide bond formation : Use of coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under anhydrous conditions.
- Temperature control : Reactions often require low temperatures (0–5°C) to prevent side reactions during intermediate stages.
- Catalysts : Triethylamine or DMAP (4-dimethylaminopyridine) can enhance reaction efficiency .
- Yield Optimization : Purity of intermediates should be verified via TLC or HPLC before proceeding. Solvent selection (e.g., dichloromethane or THF) and inert atmospheres (N₂/Ar) are critical to avoid hydrolysis .
Q. Which analytical methods are critical for confirming the purity and structural integrity of this compound?
- Methodological Answer :
- HPLC : For purity assessment (>95% purity threshold) using C18 columns and UV detection at λ ≈ 254 nm .
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., methoxy group at 2-position, nitro group at 4-position). Key peaks include aromatic protons (δ 6.8–8.2 ppm) and methoxy singlet (δ ~3.8 ppm) .
- Mass Spectrometry (HRMS) : To validate molecular weight (e.g., [M+H]⁺ expected for C₁₇H₁₈N₃O₅: ~344.12 g/mol) .
Q. What types of chemical reactions can this compound undergo, and which reagents are suitable for functional group modifications?
- Methodological Answer :
- Nitro Group Reduction : Catalytic hydrogenation (H₂/Pd-C) or NaBH₄/CeCl₃ to convert nitro to amine, enabling further derivatization .
- Methoxy Group Demethylation : BBr₃ in CH₂Cl₂ at -78°C to yield a phenolic hydroxyl group .
- Oxalamide Hydrolysis : Strong acids (e.g., HCl) or bases (NaOH) under reflux to cleave the oxalamide core .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent changes) influence biological activity compared to similar oxalamides?
- Methodological Answer :
- Comparative SAR Studies : Replace the 2-methoxybenzyl group with halogenated (e.g., 2-chlorobenzyl) or bulkier substituents (e.g., biphenyl) to assess changes in target binding.
- Example : Substituting the nitro group with a methylsulfonyl group enhances solubility but may reduce cytotoxicity. Tabulated data from analogs (e.g., IC₅₀ values against kinase targets) guide optimization .
- Key Finding : The 4-nitro group in this compound is critical for π-π stacking with hydrophobic enzyme pockets, as shown in molecular docking studies .
Q. What methodologies are employed to investigate the binding affinity of this compound with biological targets like kinases?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., RSK2 kinase) on sensor chips to measure real-time binding kinetics (ka/kd) .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess enthalpy-driven vs. entropy-driven binding .
- Cellular Assays : Use Western blotting to monitor downstream phosphorylation inhibition (e.g., p90RSK in cancer cell lines) .
Q. How can discrepancies in reported biological activities be resolved through experimental design?
- Methodological Answer :
- Standardized Assay Conditions : Control variables like cell line passage number, serum concentration, and incubation time. For example, IC₅₀ values vary significantly in HeLa vs. MCF-7 cells due to differential expression of target kinases .
- Structural Analog Testing : Compare activity across a panel of derivatives to isolate substituent-specific effects. Contradictions in cytotoxicity data may arise from off-target interactions, resolvable via kinome-wide profiling .
Q. What strategies are used to enhance the pharmacokinetic properties of this compound while maintaining efficacy?
- Methodological Answer :
- Prodrug Design : Introduce ester groups (e.g., acetyl) at the oxalamide nitrogen to improve oral bioavailability. Hydrolysis in vivo regenerates the active compound .
- Solubility Enhancement : Co-crystallization with cyclodextrins or formulation in PEG-based nanoparticles .
- Metabolic Stability : Replace the 2-methyl group with a trifluoromethyl group to reduce CYP450-mediated oxidation, as validated in microsomal assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
